molecular formula C19H21N5O2 B2869038 N-(2-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide CAS No. 483993-68-6

N-(2-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

Cat. No. B2869038
CAS RN: 483993-68-6
M. Wt: 351.41
InChI Key: BHYOGFLJEUUBFA-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide, also known as EMA-401, is a drug that has gained attention in the field of scientific research due to its potential therapeutic applications.

Scientific Research Applications

N-(2-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide has been studied for its potential therapeutic applications in the treatment of chronic pain, specifically neuropathic pain. Neuropathic pain is a type of chronic pain that is caused by damage or dysfunction of the nervous system. N-(2-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide has been shown to selectively block the angiotensin II type 2 receptor (AT2R) in the peripheral nervous system, which is involved in the pain signaling pathway.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide involves the selective blockade of the AT2R in the peripheral nervous system. This results in a reduction of pain signaling, which may provide relief for patients with neuropathic pain. Additionally, N-(2-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide has been shown to have anti-inflammatory effects, which may also contribute to its therapeutic potential.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide has been shown to have a number of biochemical and physiological effects. In addition to its selective blockade of the AT2R, N-(2-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. N-(2-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide has also been shown to reduce the activity of p38 MAP kinase, which is involved in pain signaling.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is its selectivity for the AT2R in the peripheral nervous system, which may reduce the risk of side effects associated with non-selective drugs. Additionally, N-(2-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide has been shown to have anti-inflammatory effects, which may have potential therapeutic applications beyond neuropathic pain. One limitation of N-(2-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.

Future Directions

Future research on N-(2-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide may focus on its potential therapeutic applications in other types of chronic pain, such as cancer pain. Additionally, further studies may investigate the safety and efficacy of N-(2-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide in clinical trials. Other future directions may include the development of more selective and potent drugs that target the AT2R in the peripheral nervous system. Overall, N-(2-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide has shown promise as a potential therapeutic agent for the treatment of neuropathic pain, and further research may lead to the development of new and effective treatments for this condition.

Synthesis Methods

N-(2-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is synthesized through a multi-step process that involves the reaction of 2-ethylphenol with 2-methoxybenzaldehyde to form 2-ethyl-2'-methoxychalcone. This is then reacted with sodium azide to form the corresponding azide, which is reduced with palladium on carbon to form the tetrazole ring. The resulting compound is then reacted with propanoyl chloride to form N-(2-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide.

properties

IUPAC Name

N-(2-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-3-13-8-4-6-10-16(13)20-19(25)15(18-21-23-24-22-18)12-14-9-5-7-11-17(14)26-2/h4-11,15H,3,12H2,1-2H3,(H,20,25)(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYOGFLJEUUBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(CC2=CC=CC=C2OC)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

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